molecular formula C9H11FN2O3 B14356208 5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione CAS No. 91532-42-2

5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14356208
CAS No.: 91532-42-2
M. Wt: 214.19 g/mol
InChI Key: YYQKZIUPYKDXRD-UHFFFAOYSA-N
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Description

5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom and the pyrimidine ring structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine derivative with a fluorinated alkylating agent under controlled conditions. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can produce various substituted pyrimidine compounds.

Scientific Research Applications

5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione involves its interaction with biological macromolecules. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit the function of enzymes involved in nucleic acid synthesis, leading to potential antiviral or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: Another fluorinated pyrimidine used as an anticancer agent.

    Fluorodeoxyuridine: A fluorinated nucleoside analog with antiviral properties.

    Fluorouridine: Used in the treatment of certain cancers.

Uniqueness

5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, such as the prop-2-en-1-yl group and the fluorine atom

Properties

CAS No.

91532-42-2

Molecular Formula

C9H11FN2O3

Molecular Weight

214.19 g/mol

IUPAC Name

5-fluoro-1-(2-prop-2-enoxyethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H11FN2O3/c1-2-4-15-5-3-12-6-7(10)8(13)11-9(12)14/h2,6H,1,3-5H2,(H,11,13,14)

InChI Key

YYQKZIUPYKDXRD-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCN1C=C(C(=O)NC1=O)F

Origin of Product

United States

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